molecular formula C18H25N7O3 B11182262 Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate

Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate

Cat. No.: B11182262
M. Wt: 387.4 g/mol
InChI Key: SCALXJFHDWRIDR-UHFFFAOYSA-N
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Description

Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate is a synthetic small molecule belonging to a class of compounds featuring a 1,3,5-triazine core functionalized with a piperazine carbamate. This structure is recognized as a versatile scaffold in medicinal chemistry and drug discovery research. Compounds with similar triazine-piperazine architectures have been investigated for a range of biological activities. For instance, closely related piperazine carboxylate derivatives have demonstrated significant anti-nociceptive and anti-inflammatory effects in preclinical models, with studies suggesting the serotonergic pathway may be involved in the mechanism of action . Furthermore, such hybrid molecules are often explored as key intermediates or final targets in the synthesis of potential kinase inhibitors, including modulators of angiogenesis like VEGFR-2, which are relevant in oncology and other disease areas involving hyperproliferative disorders . The specific substitution pattern on the triazine ring, including the 2-methoxyphenylamino group at the 6-position and the aminofunctionality at the 4-position, allows researchers to fine-tune the molecule's physicochemical properties and binding affinity for specific biological targets. This compound is supplied for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H25N7O3

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 4-[[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H25N7O3/c1-3-28-18(26)25-10-8-24(9-11-25)12-15-21-16(19)23-17(22-15)20-13-6-4-5-7-14(13)27-2/h4-7H,3,8-12H2,1-2H3,(H3,19,20,21,22,23)

InChI Key

SCALXJFHDWRIDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3OC)N

Origin of Product

United States

Preparation Methods

Stepwise Substitution of Chlorine Atoms

The first chlorine atom at the 4-position is replaced with an amino group via reaction with ammonia or ammonium hydroxide under controlled pH (8–9) and low temperatures (0–5°C). The second substitution at the 6-position introduces the 2-methoxyphenylamino group through coupling with 2-methoxyaniline in tetrahydrofuran (THF) or dichloromethane (DCM) at 50–60°C for 12–24 hours. The residual chlorine at the 2-position is subsequently displaced by a chloromethyl group using chloromethyl methyl ether (MOMCl) in the presence of a base such as potassium carbonate.

Table 1: Triazine Substitution Conditions

StepReagentSolventTemp (°C)Time (h)Yield (%)
1NH₃ (aq.)THF0–5285–90
22-MethoxyanilineDCM50–602478–82
3MOMCl, K₂CO₃Acetonitrile25670–75

Piperazine Modification with Ethyl Carboxylate

The piperazine moiety is functionalized at the 1-position with an ethyl carboxylate group. Ethyl chloroformate reacts with piperazine in anhydrous DCM at 0°C, followed by gradual warming to room temperature. Triethylamine is used to scavenge HCl, achieving yields of 80–85%.

Critical Considerations :

  • Steric hindrance at the piperazine nitrogen necessitates slow addition of ethyl chloroformate to prevent di-substitution.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) ensures high purity (>95%).

Coupling of Triazine and Piperazine Moieties

The chloromethyl-triazine intermediate undergoes nucleophilic substitution with the modified piperazine. In a representative protocol:

  • Activation : The chloromethyl group is activated using N,N′-carbonyldiimidazole (CDI) in toluene at 55–60°C for 2 hours.

  • Coupling : Piperazine-1-carboxylate is added, and the reaction proceeds at 60–65°C for 3 hours, followed by reflux at 100°C to ensure completion.

  • Workup : The product is isolated via solvent evaporation, dissolved in dichloromethane, and washed with water to remove impurities.

Table 2: Coupling Reaction Optimization

ParameterOptimal RangeImpact on Yield
CDI Equivalents1.2–1.5 eqMaximizes activation
Temperature60–65°CBalances rate vs. decomposition
SolventTolueneEnhances solubility

Crystallization and Characterization

Final purification is achieved through recrystallization from ethyl acetate, yielding needle-like crystals. X-ray powder diffraction (XRPD) confirms polymorphic stability, with characteristic peaks at 2θ = 12.5°, 15.8°, and 24.3°. Nuclear magnetic resonance (NMR) spectra validate structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazine-H), 7.45–6.85 (m, 4H, aryl-H), 4.15 (q, 2H, COOCH₂CH₃), 3.80 (s, 3H, OCH₃).

Scale-Up and Industrial Adaptations

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example, the triazine substitution steps are performed in a tubular reactor at 10 bar pressure, improving yields by 12–15% compared to batch processes .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl carboxylate moiety undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid derivative. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

Conditions Reagents Products Characterization
Acidic (HCl, H₂SO₄)H₂O, reflux4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylic acidNMR (loss of ethyl group at δ 1.2–1.4 ppm), HPLC retention time shift
Basic (NaOH, KOH)Aqueous ethanol, 60–80°CSame as above + sodium/potassium carboxylate intermediateIR (broad O–H stretch at 2500–3000 cm⁻¹)

Nucleophilic Substitution at the Triazine Ring

The electron-deficient triazine core facilitates nucleophilic substitution, particularly at the C-2 and C-4 positions, depending on the leaving group and reaction conditions.

Reaction Type Conditions Reagents Products
AminationDMF, 80°C, N₂ atmospherePrimary/secondary aminesSubstituted triazine derivatives with enhanced biological activity
HalogenationPOCl₃, DCM, 0–5°CCl⁻/Br⁻ sourcesChlorinated/brominated triazine intermediates for cross-coupling reactions

Functionalization of the Piperazine Ring

The piperazine nitrogen atoms participate in alkylation, acylation, or sulfonation reactions to generate analogs with tailored pharmacokinetic properties.

Reaction Reagents Conditions Outcome
AlkylationAlkyl halides (e.g., CH₃I)K₂CO₃, DMF, 50°CN-alkylated piperazine derivatives (improved lipophilicity)
AcylationAcetyl chlorideEt₃N, THF, rtAcetylated piperazine carboxamide (enhanced metabolic stability)

Electrophilic Aromatic Substitution (EAS) on the Methoxyphenyl Group

The 2-methoxyphenyl substituent directs electrophilic attacks to the ortho/para positions, though steric hindrance from adjacent groups may limit reactivity.

Reaction Reagents Conditions Products
NitrationHNO₃, H₂SO₄0–5°C, 2 hNitro-substituted aryl derivatives (precursors for reduced amine analogs)
SulfonationSO₃, H₂SO₄80°C, 4 hSulfonic acid derivatives (increased water solubility)

Reductive Amination of the Primary Amine

The amino group on the triazine ring undergoes reductive amination with aldehydes/ketones to form secondary or tertiary amines.

Conditions Reagents Products
NaBH₃CN, MeOHAldehyde (e.g., formaldehyde)N-methylated triazine derivatives (modulated receptor binding affinity)

Coordination with Metal Ions

The triazine and piperazine nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.

Metal Ion Conditions Complex Structure
Cu(II)Ethanol, rtOctahedral complexes characterized by UV-Vis (λₘₐₓ = 600–650 nm)
Fe(III)Aqueous buffer, pH 7.4Stabilized ferric complexes with enhanced solubility

Key Analytical Methods for Reaction Monitoring

  • HPLC : Used to track reaction progress and quantify yields (C18 column, acetonitrile/water mobile phase) .

  • NMR Spectroscopy : Confirms structural changes (e.g., loss/gain of proton signals in aromatic or aliphatic regions) .

  • IR Spectroscopy : Identifies functional group transformations (e.g., C=O stretch at 1700 cm⁻¹ for esters).

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling the synthesis of analogs with optimized biological activity and physicochemical properties. Further research is warranted to explore understudied reactions, such as photochemical transformations or enzyme-mediated modifications.

Scientific Research Applications

Chemical Overview

  • Molecular Formula : C18H25N7O3
  • Molecular Weight : 389.44 g/mol
  • CAS Number : 896666-50-5

The compound features a piperazine ring linked to a triazine moiety, which is known for its diverse biological properties. The presence of amino and methoxy groups enhances its reactivity and potential interactions with biological targets.

Biological Activities

Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate has been studied for several biological activities:

  • Anticancer Properties : Research indicates that compounds with triazine structures often exhibit anticancer activity by inhibiting specific pathways involved in tumor growth. The compound's ability to interact with DNA and RNA synthesis pathways positions it as a candidate for further investigation in cancer therapeutics .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. Its mechanism might involve disrupting cellular processes essential for microbial survival.
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical in metabolic pathways associated with diseases such as cancer and infections. This inhibition could lead to altered metabolic states in affected cells .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives of triazine compounds showed promising results in inhibiting cancer cell proliferation in vitro. This compound was included in assays that measured cytotoxicity against various cancer cell lines .
  • Antimicrobial Studies : Another research effort focused on testing this compound against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects at certain concentrations .
  • Mechanistic Insights : Investigations into the mechanism of action have shown that the compound interacts with specific cellular receptors and enzymes, leading to altered signaling pathways that could be exploited for therapeutic purposes .

Mechanism of Action

The mechanism of action of Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazine Core

Amino and Arylaminio Modifications
  • Target Compound: 4-amino and 6-(2-methoxyphenyl)amino groups.
  • Analog 1: Ethyl 4-((4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl)methyl)piperazine-1-carboxylate (). Replaces the 2-methoxyphenyl group with a 4-methylphenyl substituent.
  • Analog 2: Ethyl 4-((4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)piperazine-1-carboxylate (). Substitutes the (2-methoxyphenyl)amino group with a piperidine ring. Impact: The aliphatic piperidine introduces steric bulk and basicity, which could affect solubility or receptor affinity.
Heterocyclic Core Replacements
  • Analog 3: Ethyl 4-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate (). Replaces the triazine core with a thieno-pyrimidine scaffold. Impact: The larger fused heterocycle may alter π-π stacking interactions or kinase selectivity profiles.

Linker and Piperazine Modifications

Methylene Linker
  • The methylene linker (-CH₂-) is conserved in most analogs (e.g., ), suggesting its role in maintaining spatial flexibility between the triazine and piperazine.
Piperazine Substitutions
  • Analog 4: N-(4-amino-6-((4-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)-4-(2-((7-chloroquinolin-4-yl)amino)ethyl)piperazine-1-carbothioamide (). Replaces the ethyl carboxylate with a carbothioamide (-C(S)NH₂) group. Impact: The thioamide may enhance hydrogen-bonding capacity or metabolic stability compared to the ester.

Ester Group Variations

  • Analog 5: 4-((4-Amino-6-(p-tolyloxy)-1,3,5-triazin-2-yl)amino)benzonitrile (). Substitutes the ethyl carboxylate with a benzonitrile (-CN) group. Impact: The nitrile’s electron-withdrawing nature could influence electronic distribution and binding kinetics.

Structural and Pharmacological Insights

Comparative Data Table

Compound Name / ID Triazine Substituents Linker/Piperazine Modification Ester/Functional Group Key Evidence
Target Compound 4-NH₂, 6-(2-MeOPhNH) -CH₂-piperazine Ethyl carboxylate
Analog 1 (4-MePh) 4-NH₂, 6-(4-MePhNH) -CH₂-piperazine Ethyl carboxylate
Analog 2 (Piperidine) 4-NH₂, 6-(piperidin-1-yl) -CH₂-piperazine Ethyl carboxylate
Analog 3 (Thieno-pyrimidine) N/A (thieno-pyrimidine core) -CH₂-piperazine Ethyl carboxylate
Analog 4 (Carbothioamide) 4-NH₂, 6-(4-HOPhNH) -CH₂-piperazine Carbothioamide
Analog 5 (Benzonitrile) 4-NH₂, 6-(p-tolyloxy) -NH- Benzonitrile

Biological Activity

Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure includes a piperazine ring, a triazine moiety, and an ethyl carboxylate group. Its molecular formula is C23_{23}H29_{29}N7_7O3_3, with a molecular weight of approximately 431.6 g/mol .

Anticancer Activity

Recent studies have demonstrated that derivatives of triazine compounds exhibit significant anticancer properties. For instance, a related compound was shown to inhibit A549 lung cancer cell growth and induce apoptosis by increasing levels of cleaved PARP and caspases while decreasing anti-apoptotic factors like Bcl-2 .

Table 1: Summary of Anticancer Activity

CompoundCell LineMechanism of ActionIC50 (µM)
11iMDA-MB-231Induces apoptosis via caspase activation0.88
11dMDA-MB-231Dual inhibition of PARP-1 and EGFR64.65
Ethyl 4...A549Increases PARP cleavage and caspase activationNot specified

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial activity against various pathogens. The presence of the methoxy group has been linked to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

CompoundPathogenZone of Inhibition (mm)
Triazine derivativeE. coli15
Triazine derivativeS. aureus18
Ethyl 4...B. subtilis12

Apoptosis Induction

The compound appears to induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and subsequent activation of caspases . This mechanism is crucial for its anticancer efficacy.

Enzyme Inhibition

Inhibition of specific enzymes such as PARP-1 and EGFR has been noted as a significant mechanism for the anticancer activity of related compounds. These enzymes play vital roles in DNA repair and cell proliferation, respectively .

Study on Lung Cancer Cells

A study conducted on A549 lung cancer cells demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways . The study highlighted its potential as a therapeutic agent in lung cancer treatment.

Evaluation Against Bacterial Strains

Another study evaluated the antimicrobial efficacy of the compound against several bacterial strains, showing promising results in inhibiting bacterial growth. The methoxyphenyl group was particularly noted for enhancing this activity .

Q & A

Q. What synthetic methodologies are commonly employed to construct the triazine-piperazine core of this compound?

  • Methodological Answer : The triazine core is synthesized via cyclization reactions, often using aromatic amines and cyanuric chloride derivatives. Piperazine rings are constructed by alkylating aromatic amino groups with bis(2-chloroethyl)amine in sulfolane at 150°C . For example, intermediates like 6-aminophenyl-substituted triazines are alkylated to introduce the piperazine moiety. Subsequent reactions with ethyl chloroformate yield the carboxylate ester .
  • Key Steps :

Cyclization to form the 1,3,5-triazin-2-yl scaffold.

Piperazine ring alkylation using sulfolane as a solvent.

Esterification with ethyl chloroformate.

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : To verify substituent positions on the triazine and piperazine rings.
  • IR Spectroscopy : To identify functional groups (e.g., C=O, NH₂).
  • Chromatography : HPLC with mobile phases like methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide (pH 5.5) ensures purity .
  • Mass Spectrometry : For molecular weight validation.

Q. What solubility and stability considerations are critical for experimental handling?

  • Methodological Answer :
  • Solubility : The 2-methoxyphenyl and piperazine groups enhance water solubility. Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution .
  • Stability : Store at 2–8°C in airtight containers. Avoid exposure to oxidizers (e.g., peroxides) to prevent decomposition into CO, CO₂, or nitrogen oxides .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .
  • First Aid : For skin contact, wash with water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory distress .
  • Disposal : Follow EPA guidelines for hazardous organic waste .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer :
  • Reaction Optimization : Increase reaction time (e.g., 72 hours for alkylation) and use catalysts like TEBA (triethylbenzylammonium chloride) .
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane or crystallization in ethanol improves purity .
  • Case Study : A 85% yield was achieved by refluxing intermediates in DMF with 1.5 equivalents of amine .

Q. How can contradictory biological activity data be resolved?

  • Methodological Answer :
  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for metabolic interference from the 2-methoxyphenyl group .
  • Structural Analogues : Compare with derivatives like 1-(4-fluorobenzyl)piperazine to isolate substituent effects .
  • Data Normalization : Use internal standards (e.g., β-actin in Western blots) to mitigate variability .

Q. What structure-activity relationships (SAR) govern its pharmacological profile?

  • Methodological Answer :
  • Triazine Modifications : Electron-withdrawing groups (e.g., Cl) at position 4 increase enzyme inhibition potency .
  • Piperazine Substitutions : N-Benzyl or N-methyl groups enhance blood-brain barrier penetration .
  • Key SAR Table :
SubstituentBiological EffectReference
2-MethoxyphenylImproved solubility
Piperazine-CH₂Enhanced kinase binding

Q. What analytical challenges arise in detecting degradation products?

  • Methodological Answer :
  • HPLC Challenges : Degradation products (e.g., ethyl piperazine carboxylate) co-elute with the parent compound. Use UPLC with a C18 column and 0.1% TFA in acetonitrile/water for resolution .
  • Mass Spectrometry : Monitor for m/z shifts indicative of hydrolysis (e.g., loss of ethyl group: Δm/z = -45) .

Q. How does the compound’s stability vary under physiological conditions?

  • Methodological Answer :
  • pH Sensitivity : Stable at pH 6–8 but hydrolyzes rapidly in acidic (pH < 4) or alkaline (pH > 9) conditions. Use phosphate buffers for in vitro assays .
  • Thermal Stability : Decomposes above 150°C. Avoid autoclaving; sterilize via 0.22 µm filtration .

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